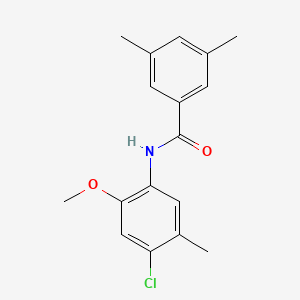![molecular formula C18H17N5O2 B5817064 N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine](/img/structure/B5817064.png)
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 5-phenyl-1,2,4-triazin-3-amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as column chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the Schiff base into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted functional groups.
Applications De Recherche Scientifique
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor. Schiff bases are known to interact with various enzymes, making them useful in biochemical studies.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities. Schiff bases have shown promise in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(3-methoxyphenyl)methylideneamino]-2,4-dinitroaniline
Uniqueness
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which can influence its reactivity and interaction with other molecules. This compound’s ability to form stable complexes with metal ions and its potential biological activities make it a valuable subject of study in various scientific fields .
Propriétés
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-24-15-9-8-14(17(10-15)25-2)11-19-22-18-21-16(12-20-23-18)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPNNDQOUPXCL-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-methoxyphenyl)methyl N-[(3-chlorobenzoyl)amino]carbamate](/img/structure/B5816986.png)

![1-[(2,5-Dimethoxyphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5816997.png)
![4-[({[(4-chlorobenzyl)amino]carbonothioyl}amino)methyl]benzoic acid](/img/structure/B5817001.png)
![[4-(2-Fluorobenzoyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B5817005.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5817020.png)
![4,5-dimethyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5817025.png)

![N'-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE]-9-HYDROXY-9H-FLUORENE-9-CARBOHYDRAZIDE](/img/structure/B5817060.png)
![6-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5817070.png)
![2-[(5-ANILINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]ACETIC ACID](/img/structure/B5817076.png)
![3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline](/img/structure/B5817081.png)

![N-(4-chloro-3-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5817085.png)
